molecular formula C20H25ClN2O3S2 B12736120 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride CAS No. 41932-10-9

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride

Cat. No.: B12736120
CAS No.: 41932-10-9
M. Wt: 441.0 g/mol
InChI Key: ZERVUWDSZQFLSE-UHFFFAOYSA-N
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Description

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride, also known as Clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a ligand that activates engineered G protein-coupled receptors (GPCRs) called “designer receptors exclusively activated by designer drugs” (DREADDs). This allows researchers to study GPCR signaling control in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride involves several steps. One common method includes the oxidation of clozapine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, methanol, water

Major Products Formed

Scientific Research Applications

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The compound exerts its effects by binding to and activating DREADD receptors, which are engineered GPCRs. These receptors are designed to respond exclusively to synthetic ligands like 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride. Upon activation, these receptors initiate specific intracellular signaling pathways, allowing researchers to study the effects of GPCR activation in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

    Clozapine: The parent compound, used as an antipsychotic medication.

    Compound 21 (C21): An alternative DREADD ligand with more affinity and faster kinetics.

    Deschloroclozapine (DCZ): Another DREADD ligand with improved properties.

Uniqueness

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is unique due to its selective activation of DREADD receptors, making it an invaluable tool in chemogenetic studies. Its ability to cross the blood-brain barrier and its pharmacologically inert nature further enhance its utility in research .

Properties

CAS No.

41932-10-9

Molecular Formula

C20H25ClN2O3S2

Molecular Weight

441.0 g/mol

IUPAC Name

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride

InChI

InChI=1S/C20H24N2O3S2.ClH/c1-22(23)11-9-21(10-12-22)18-13-15-5-3-4-6-19(15)27(25)20-8-7-16(26(2)24)14-17(18)20;/h3-8,14,18H,9-13H2,1-2H3;1H

InChI Key

ZERVUWDSZQFLSE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C)[O-].Cl

Origin of Product

United States

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